molecular formula C13H11BrFNO2 B14901167 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide

Cat. No.: B14901167
M. Wt: 312.13 g/mol
InChI Key: FDSSTXWPGZXGBL-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a bromine atom at the 5-position of the furan ring and a 3-fluoro-4-methylbenzyl substituent on the amide nitrogen. Furan carboxamides are often explored in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-π stacking, influenced by substituents on both the furan ring and the aromatic amide moiety .

Properties

Molecular Formula

C13H11BrFNO2

Molecular Weight

312.13 g/mol

IUPAC Name

5-bromo-N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C13H11BrFNO2/c1-8-2-3-9(6-10(8)15)7-16-13(17)11-4-5-12(14)18-11/h2-6H,7H2,1H3,(H,16,17)

InChI Key

FDSSTXWPGZXGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This can be achieved using a carboxylating agent like carbon dioxide in the presence of a base.

    Substitution: The final step involves the substitution of the carboxamide group with the 3-fluoro-4-methylbenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide and related compounds:

Compound Name Substituent on Amide Nitrogen Furan Ring Substituent Molecular Formula Key Features Reference
This compound 3-fluoro-4-methylbenzyl 5-Bromo C₁₄H₁₂BrFNO₂ (inferred) Electron-withdrawing F and CH₃ groups N/A
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl 5-Bromo C₁₁H₈Br₂NO₂ Di-bromo substitution enhances lipophilicity
5-Bromo-N-(3-chloro-4-morpholinylphenyl)furan-2-carboxamide 3-chloro-4-morpholinylphenyl 5-Bromo C₁₅H₁₃BrClNO₃ Morpholine ring introduces polarity
5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide 2-isopropylphenyl 5-Bromo C₁₄H₁₄BrNO₂ Bulky isopropyl group increases steric hindrance
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide 3-chloro-4-(difluoromethoxy)phenyl 5-Bromo C₁₂H₇BrClF₂NO₃ Difluoromethoxy enhances metabolic stability

Key Observations :

  • Steric Influence : Compounds like 5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide show how bulky substituents may hinder binding to certain targets.
  • Lipophilicity : Di-bromo analogs (e.g., 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide ) exhibit increased logP values, favoring membrane permeability.

Physicochemical Properties

  • NMR Shifts : For 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide, δ 7.73 (d, J = 3.7 Hz) and δ 6.89 (d, J = 3.7 Hz) indicate strong deshielding from the nitro group .
  • Molecular Weight : Analogs range from 298.18 g/mol () to 386 g/mol (), with the target compound likely intermediate (~350 g/mol).
  • Stability : Difluoromethoxy and morpholinyl groups (Evidences 5, 14) resist oxidative metabolism, suggesting the target compound’s fluoro-methyl group may offer similar stability .

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